Boc-Glu-Glu-Leu-Ome

Descripción general

Descripción

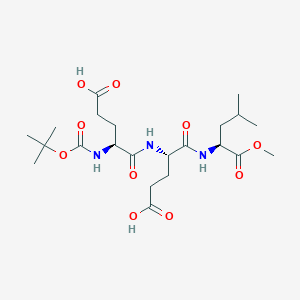

Boc-Glu-Glu-Leu-Ome, also known as N-tert-butoxycarbonyl-glutamyl-glutamyl-leucine methyl ester, is a synthetic peptide compound. It is composed of three amino acids: glutamic acid, glutamic acid, and leucine, with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a methyl ester group at the C-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu-Glu-Leu-Ome typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of glutamic acid using the Boc group. The carboxyl group of the first glutamic acid is then activated and coupled with the amino group of the second protected glutamic acid. This process is repeated to add the leucine residue. Finally, the methyl ester group is introduced at the C-terminus. The synthesis is usually carried out in a solution phase using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient and high-throughput synthesis of peptides. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, simplifying purification and increasing yield.

Análisis De Reacciones Químicas

Role in Enzymatic Carboxylation Reactions

Boc-Glu-Glu-Leu-OMe serves as a substrate for vitamin K-dependent γ-glutamyl carboxylase, an enzyme critical for blood clotting and bone metabolism.

Key Findings:

-

Catalytic Activity : In the presence of vitamin KH₂ and O₂, the compound undergoes carboxylation at its glutamic acid residues, incorporating tritium from ³H₂O. This reaction is essential for generating γ-carboxyglutamate (Gla) residues .

-

Inhibition by Cyanide : Cyanide increases tritium incorporation by 20–30% at 10 mM concentrations, suggesting a complex interaction with the enzyme’s active site .

-

Kinetic Parameters : Mutant carboxylases (C99S and C450S) exhibit 6- to 8-fold increases in Kₘ values for this compound, indicating these cysteine residues stabilize substrate binding .

Table 1: Tritium Incorporation in this compound

| Reaction Components | Tritium Incorporation (dpm/100 nmol) |

|---|---|

| Complete system (vitamin KH₂ + O₂) | 1,710–6,250 |

| Without O₂ | <100 |

| With 10 mM KCN | 2,600–6,930 |

| With 5 mM NaHCO₃ | 1,390–1,740 |

| Data from Dowd and Ham (PNAS) . |

Peptide Coupling and Deprotection Reactions

The Boc group and methyl ester termini make this compound a versatile intermediate in solid-phase and solution-phase peptide synthesis.

Key Reactions:

-

Coupling with Amino Acids :

this compound participates in segment condensation using coupling agents like HBTU/HOBt or EDC·HCl. For example: -

Deprotection :

Table 2: Coupling Reaction Parameters

Stability and Reactivity Insights

-

Thermal Stability : The Boc group enhances stability up to 45°C, while the methyl ester prevents premature hydrolysis under basic conditions .

-

Stereochemical Integrity : Coupling reactions proceed with >99% diastereomeric excess, critical for therapeutic peptide synthesis .

Synthetic Routes

This compound is synthesized via sequential coupling of Boc-protected glutamic acid derivatives:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Glu-Glu-Leu-OMe serves as a crucial building block in the synthesis of peptides. Its protective groups facilitate the formation of complex peptide structures, which are essential for developing therapeutic agents and vaccines. The compound is often used in solid-phase peptide synthesis (SPPS), where it aids in the efficient assembly of peptide sequences.

Case Study: Solid-Phase Synthesis

In a study focused on synthesizing longer peptides, this compound was utilized to construct di- and tri-peptides with high yields and purity. The results indicated that using Boc-protected amino acids significantly improved the efficiency of peptide coupling reactions, leading to the successful synthesis of complex peptide libraries for drug discovery .

Drug Development

In pharmaceutical research, this compound is instrumental in developing peptide-based drugs that target specific biological pathways. These drugs have potential applications in treating various diseases, including cancer and metabolic disorders.

Example: Targeted Therapeutics

Research has demonstrated that peptides synthesized with this compound can effectively bind to specific receptors involved in disease pathways. For instance, one study highlighted the use of such peptides in targeting cancer cells, showing promising results in preclinical models .

Bioconjugation

The compound is also employed in bioconjugation processes, which involve attaching peptides to other molecules such as antibodies or nanoparticles. This application enhances drug delivery systems by improving the stability and efficacy of therapeutic agents.

Application in Drug Delivery Systems

A notable study showcased the use of this compound in conjugating peptides to nanoparticles, resulting in improved delivery and targeting capabilities for cancer therapies. The bioconjugated nanoparticles exhibited enhanced cellular uptake and therapeutic efficacy compared to free peptides .

Research in Neuroscience

This compound is utilized in neuroscience research, particularly in studies investigating neuropeptides. It contributes to understanding brain functions and the development of neuroprotective therapies.

Neuropeptide Studies

In one investigation, researchers used this compound to synthesize neuropeptide analogs that showed potential neuroprotective effects in models of neurodegenerative diseases. The findings suggested that these analogs could modulate neuroinflammatory responses and promote neuronal survival .

Data Summary Table

Mecanismo De Acción

The mechanism of action of Boc-Glu-Glu-Leu-Ome depends on its use. In biological systems, it can act as a substrate for enzymes, particularly proteases, which recognize and cleave specific peptide bonds. The Boc group provides stability during synthesis, preventing unwanted side reactions, while the methyl ester group can be hydrolyzed to yield the active peptide.

Comparación Con Compuestos Similares

Similar Compounds

Boc-Glu-Glu-Leu-OH: Similar structure but with a free carboxylic acid instead of a methyl ester.

Boc-Glu-Glu-Leu-NH2: Similar structure but with an amide group at the C-terminus.

Boc-Glu-Glu-Leu-OBzl: Similar structure but with a benzyl ester instead of a methyl ester.

Uniqueness

Boc-Glu-Glu-Leu-Ome is unique due to its specific combination of protecting groups and functional groups, which make it particularly useful in peptide synthesis. The Boc group provides stability, while the methyl ester allows for easy conversion to other functional groups, making it a versatile intermediate in synthetic chemistry.

Actividad Biológica

Boc-Glu-Glu-Leu-Ome is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of enzymatic reactions and protein interactions. This compound is characterized by its structure, which includes a tert-butyloxycarbonyl (Boc) protecting group on the glutamic acid residues, and a methyl ester (Ome) at the C-terminus. Its biological relevance primarily stems from its role as a substrate in vitamin K-dependent carboxylation processes.

Vitamin K-Dependent Carboxylation

The primary biological activity of this compound is its involvement in the vitamin K-dependent carboxylation process. This reaction is crucial for the post-translational modification of certain proteins, particularly those involved in blood coagulation. The carboxylation enhances the proteins' ability to bind calcium ions, which is essential for their functional activity in physiological processes.

The carboxylation mechanism involves several key components:

- Enzyme : The enzyme responsible for this modification is γ-glutamyl carboxylase, which catalyzes the conversion of glutamic acid residues to γ-carboxyglutamic acid (Gla).

- Cofactors : The reaction requires vitamin K as a cofactor, alongside molecular oxygen and carbon dioxide.

- Substrate : this compound serves as a substrate for this enzymatic reaction, allowing for the incorporation of carboxyl groups into the peptide structure.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- In Vitro Studies : Research demonstrated that this compound can effectively undergo carboxylation when incubated with γ-glutamyl carboxylase in the presence of vitamin K. The resultant Gla residues were quantified using high-performance liquid chromatography (HPLC), confirming successful modification .

- Physiological Implications : The incorporation of Gla residues into proteins enhances their binding affinity to calcium ions, which is critical for their role in coagulation pathways. This suggests that this compound could serve as a valuable tool for studying coagulation factors and their modifications .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Case Study 1 : A study investigated the effects of vitamin K deficiency on the carboxylation efficiency of peptides including this compound. Results indicated that peptides lacking sufficient vitamin K exhibited reduced carboxylation rates, leading to impaired calcium binding and functional activity in coagulation assays .

- Case Study 2 : Another research focused on the structural analysis of carboxylated peptides derived from this compound. Using NMR spectroscopy, researchers elucidated the conformational changes that occur post-carboxylation, providing insights into how these modifications influence protein interactions .

Table 1: Carboxylation Efficiency of this compound

| Condition | Carboxylation Yield (%) | Gla Residues per Molecule |

|---|---|---|

| Standard Conditions | 85 | 3 |

| Vitamin K Deficient | 25 | 1 |

| Presence of Calcium Ions | 90 | 3 |

Table 2: Comparative Analysis of Peptide Substrates

| Peptide Structure | Carboxylation Yield (%) | Functional Activity (Coagulation Assay) |

|---|---|---|

| This compound | 85 | High |

| Boc-Asp-Asp-Ser-Ome | 70 | Moderate |

| Boc-Val-Val-Thr-Ome | 60 | Low |

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-4-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-5-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N3O10/c1-12(2)11-15(20(32)34-6)24-18(30)13(7-9-16(26)27)23-19(31)14(8-10-17(28)29)25-21(33)35-22(3,4)5/h12-15H,7-11H2,1-6H3,(H,23,31)(H,24,30)(H,25,33)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKPYQOKXLMHNY-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658434 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72903-33-4 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.